

5-Iodothiazole chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Iodothiazole**

Cat. No.: **B027275**

[Get Quote](#)

An In-Depth Technical Guide to **5-Iodothiazole**: Structure, Properties, and Synthetic Utility

Introduction

5-Iodothiazole is a heterocyclic organic compound featuring a five-membered thiazole ring substituted with an iodine atom at the 5-position.^[1] This molecule has emerged as a critical and versatile building block in the fields of medicinal chemistry and organic synthesis. The thiazole nucleus itself is a privileged scaffold, present in numerous FDA-approved drugs and biologically active compounds, prized for its unique electronic characteristics and ability to participate in diverse intermolecular interactions.^{[2][3]} The strategic placement of an iodine atom on this ring significantly enhances its synthetic utility, providing a reactive handle for the introduction of molecular complexity through various cross-coupling reactions.^{[1][4]}

This guide, intended for researchers, chemists, and drug development professionals, offers a comprehensive overview of **5-iodothiazole**. We will delve into its core chemical and structural properties, detail its synthesis and reactivity, and explore its applications as a key intermediate in the construction of complex molecular architectures, particularly for therapeutic agent discovery.

Molecular Structure and Spectroscopic Profile

The foundational characteristics of **5-iodothiazole** are dictated by its distinct molecular architecture, which combines an aromatic thiazole ring with a halogen substituent.

Molecular Structure

The **5-iodothiazole** molecule consists of a planar, five-membered aromatic ring containing one sulfur and one nitrogen atom at positions 1 and 3, respectively. The iodine atom is covalently bonded to the carbon at the 5-position.

Caption: Molecular structure of **5-Iodothiazole**.

Spectroscopic Properties

Spectroscopic analysis is fundamental for the characterization and purity assessment of **5-iodothiazole**. While extensive experimental data for the parent compound is not widely published, the following represents the expected spectroscopic signature based on established principles and data from analogous structures.[\[5\]](#)[\[6\]](#)

Table 1: Predicted Spectroscopic Data for **5-Iodothiazole**

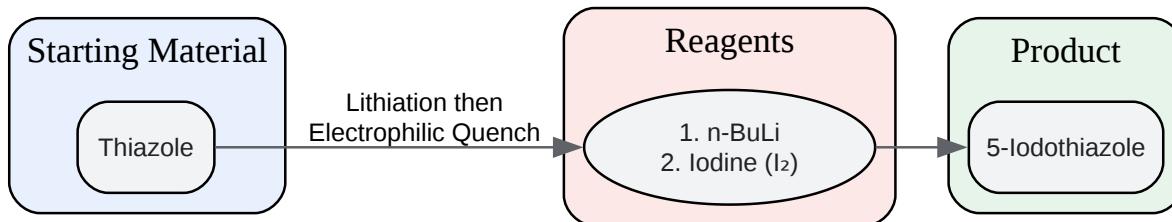
Technique	Parameter	Predicted Value / Observation	Rationale
¹ H NMR	Chemical Shift (δ)	~8.6-8.8 ppm (s, 1H, H-2), ~7.8-8.0 ppm (s, 1H, H-4)	The protons on the thiazole ring are in a deshielded environment due to the ring's aromaticity and the electronegativity of the heteroatoms.[7][8]
¹³ C NMR	Chemical Shift (δ)	~150-155 ppm (C-2), ~140-145 ppm (C-4), ~95-100 ppm (C-5)	The carbon atom (C-5) directly bonded to the heavy iodine atom is expected to be significantly shielded (upfield shift).[5]
IR Spectroscopy	Key Absorptions (cm^{-1})	~3100-3000 (C-H stretch, aromatic), ~1500-1400 (C=C/C=N stretch), ~600-500 (C-I stretch)	These absorptions are characteristic of the aromatic thiazole ring and the carbon-iodine bond.[9][10]
Mass Spectrometry	Molecular Ion Peak (M^+)	$\text{m/z} \approx 211$	Corresponds to the molecular weight of $\text{C}_3\text{H}_2\text{INS}$. The isotopic pattern of iodine would be a key diagnostic feature.[5]

Physical and Chemical Properties

5-Iodothiazole's physical state and chemical reactivity are key to its handling and application in synthesis.

Table 2: Physical and Chemical Properties of **5-Iodothiazole**

Property	Value	Reference
CAS Number	108306-61-2	[1][11]
Molecular Formula	C ₃ H ₂ INS	[11]
Molecular Weight	211.03 g/mol	[1]
Appearance	Pale yellow to brown solid	[1]
Solubility	Moderately soluble in organic solvents (e.g., DMF, Toluene, THF)	[1]


The primary driver of **5-iodothiazole**'s chemical reactivity is the carbon-iodine (C-I) bond at the 5-position. The C-I bond is significantly weaker and more polarized than C-Br or C-Cl bonds, making it an excellent leaving group and a prime site for metal-catalyzed cross-coupling reactions. This differential reactivity is the cornerstone of its utility, allowing for highly regioselective functionalization.[4][12]

Synthesis of 5-Iodothiazole

The preparation of **5-iodothiazole** can be achieved through various synthetic routes. A common and effective approach involves the direct iodination of thiazole.

Synthetic Workflow: Direct Iodination

This method leverages the electrophilic substitution of thiazole. The reaction typically proceeds by activating iodine with an oxidizing agent or by using a more reactive iodine source in the presence of a base.

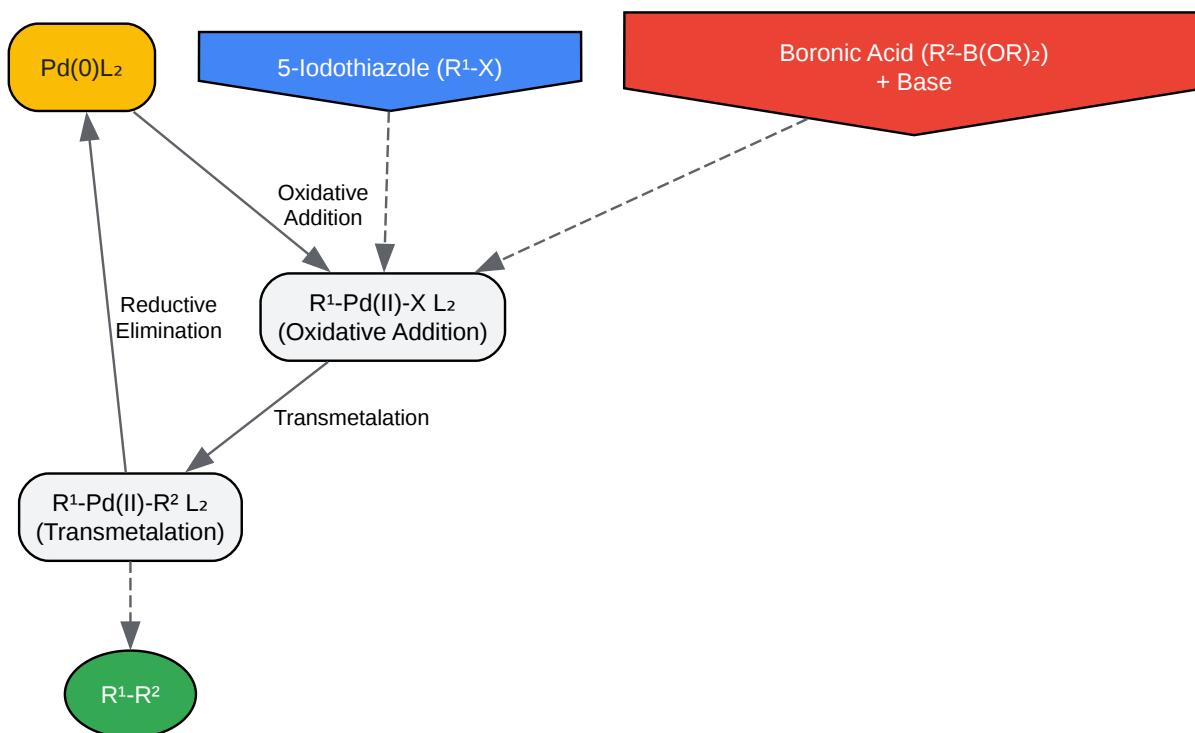
[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **5-iodothiazole**.

Experimental Protocol: Synthesis via Lithiation and Iodination

This protocol is a representative procedure based on established methods for the synthesis of halogenated heterocycles.

- Preparation: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve thiazole (1.0 eq.) in anhydrous tetrahydrofuran (THF).
- Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.05 eq.) dropwise while maintaining the temperature. Stir the resulting mixture at -78 °C for 1 hour.
- Iodination: In a separate flask, dissolve iodine (I₂, 1.1 eq.) in anhydrous THF. Add this iodine solution dropwise to the lithiated thiazole mixture at -78 °C.
- Quenching and Work-up: Allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine.
- Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).
- Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure **5-iodothiazole**.


Reactivity and Key Synthetic Applications

The synthetic power of **5-iodothiazole** lies in its capacity for regioselective C-C and C-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for selective functionalization at the C5 position, even in the presence of other halogens like bromine or chlorine on the thiazole ring.^[4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organohalide with an organoboron species. For **5-iodothiazole**, this reaction enables the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 5-position.[12][13]

Causality: The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the crucial transmetalation step where the organic group is transferred from boron to palladium.[13][14]

[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling

- To a reaction vessel, add **5-iodothiazole** (1.0 eq.), the desired boronic acid or ester (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

- Purge the vessel with an inert gas.
- Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water.
- Heat the mixture to reflux (80-100 °C) and monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
- Purify the product via column chromatography.

Sonogashira Coupling

The Sonogashira coupling is an indispensable tool for the formation of C(sp²)-C(sp) bonds, linking **5-iodothiazole** to terminal alkynes.[12] This reaction is fundamental for synthesizing internal alkynes, which are precursors to many complex molecules and conjugated systems. [15][16]

Causality: This reaction typically employs a dual-catalyst system. The palladium catalyst follows a cycle similar to the Suzuki coupling, while a copper(I) co-catalyst activates the alkyne by forming a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II) complex. An amine base is used to deprotonate the terminal alkyne and act as a solvent.[16][17]

Protocol: General Procedure for Sonogashira Coupling

- In a flask, combine **5-iodothiazole** (1.0 eq.), the terminal alkyne (1.1-1.5 eq.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).
- Purge the flask with an inert gas.
- Add a degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine or diisopropylamine).
- Stir the reaction at room temperature or with gentle heating (40-70 °C) until the starting material is consumed.
- Filter the reaction mixture to remove salts, concentrate the filtrate, and purify the residue by column chromatography.

Applications in Drug Discovery

The thiazole moiety is a cornerstone in medicinal chemistry, recognized as a key pharmacophore in drugs targeting a wide range of diseases.[2][18][19] Its derivatives have demonstrated potential as anticancer, anti-inflammatory, and antimicrobial agents.[2][4]

The value of **5-iodothiazole** in drug discovery lies in its role as a versatile platform for generating libraries of novel, substituted thiazoles.[4] Using the regioselective cross-coupling reactions described above, drug development professionals can systematically modify the 5-position of the thiazole ring. This allows for the fine-tuning of a compound's steric and electronic properties to optimize its interaction with biological targets, such as the active site of an enzyme or a protein receptor. This systematic approach, known as Structure-Activity Relationship (SAR) studies, is crucial for lead optimization in the drug discovery pipeline.[3][20]

Safety and Handling

As with many halogenated organic compounds, **5-iodothiazole** should be handled with appropriate care in a well-ventilated fume hood.[1] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

5-Iodothiazole is a high-value synthetic intermediate whose utility is anchored in the predictable and high reactivity of its carbon-iodine bond. Its stable heterocyclic core combined with this reactive handle provides an efficient entry point to a vast chemical space of substituted thiazoles. The robust and regioselective nature of its participation in palladium-catalyzed cross-coupling reactions makes it an indispensable tool for researchers in organic synthesis and a strategic asset for professionals in drug discovery seeking to develop next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 108306-61-2: 5-iodothiazole | CymitQuimica [[cymitquimica.com](https://www.cymitquimica.com)]
- 2. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [[pmc.ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov)]
- 3. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- 4. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- 5. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- 6. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- 7. kgroup.du.edu [kgroup.du.edu]
- 8. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. 5-IODOTHIAZOLE CAS#: 108306-61-2 [m.chemicalbook.com]
- 12. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst [mdpi.com]
- 18. Benzothiazole-based Compounds in Antibacterial Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-Iodothiazole chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b027275#5-iodothiazole-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com